2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Overview
Description
2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of benzophenone, characterized by the presence of hydroxyl and methoxy groups on its aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate benzophenone derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings.
Methoxylation: Introduction of methoxy groups at the 4 and 6 positions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired substitution patterns.
Industrial Production Methods
Industrial production of 2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone involves large-scale chemical processes, often utilizing catalysts to enhance reaction efficiency. The process includes:
Bulk Synthesis: Using large reactors to handle significant quantities of starting materials.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity products.
Quality Control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, phenols.
Substitution Products: Halogenated benzophenones, alkylated derivatives.
Scientific Research Applications
2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Similar structure but with additional hydroxyl groups.
2,2’,4,6-Tetramethoxybenzophenone: Similar structure but with additional methoxy groups.
2,3,4-Trihydroxybenzophenone: Similar structure but different hydroxyl group positions.
Uniqueness
2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups at specific positions makes it a valuable compound for various applications.
Properties
IUPAC Name |
(2,3-dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKKVJSOAPKTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434277 | |
Record name | 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219861-73-1 | |
Record name | 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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